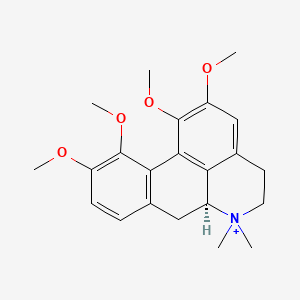

O,O'-Dimethylmagnoflorine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O,O’-Dimethylmagnoflorine: is a quaternary aporphine alkaloid. It is a derivative of magnoflorine, which is widely distributed within several botanical families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae . This compound has garnered interest due to its potential pharmacological properties and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Dimethylmagnoflorine typically involves the methylation of magnoflorine. One common method includes treating magnoflorine with methyl iodide in the presence of a base such as sodium methoxide . The reaction conditions usually involve refluxing the mixture to ensure complete methylation.

Industrial Production Methods: Industrial production of O,O’-Dimethylmagnoflorine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

化学反応の分析

Types of Reactions: O,O’-Dimethylmagnoflorine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides in the presence of a suitable solvent like acetone.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced aporphine derivatives.

Substitution: Formation of substituted aporphine derivatives.

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of other complex alkaloids.

Biology: Investigated for its role in plant defense mechanisms.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of O,O’-Dimethylmagnoflorine involves its interaction with various molecular targets and pathways. It is known to interact with central nervous system receptors, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter release and receptor activity, leading to its observed pharmacological effects.

類似化合物との比較

Magnoflorine: The parent compound, widely studied for its pharmacological properties.

Laurifoline: Another quaternary aporphine alkaloid with similar structural features.

Nuciferine: An aporphine alkaloid with comparable biological activities.

Uniqueness: O,O’-Dimethylmagnoflorine is unique due to its specific methylation pattern, which can influence its pharmacokinetics and pharmacodynamics. This methylation can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

生物活性

O,O'-Dimethylmagnoflorine is a quaternary ammonium salt derived from the alkaloid magnoflorine, classified within the aporphine family of compounds. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dimethylated nitrogen atom, which enhances its solubility and potentially its biological activity compared to related compounds. The following table summarizes key structural features and comparisons with other aporphine alkaloids:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Aporphine | Quaternary ammonium salt with enhanced solubility |

| Magnoflorine | Aporphine | Natural alkaloid with broad pharmacological activity |

| Berberine | Isoquinoline | Known for antimicrobial properties |

| Palmatine | Isoquinoline | Exhibits anti-inflammatory effects |

| Tetrahydropalmatine | Isoquinoline | Sedative effects; used in traditional medicine |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various alkaloids, this compound was shown to inhibit the growth of several bacterial strains at concentrations as low as 500 µM. This inhibitory effect was particularly noted against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-Inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures. This suggests a mechanism by which the compound may exert protective effects in inflammatory diseases. For instance, it has been shown to downregulate TNF-alpha and IL-6 production in macrophages exposed to lipopolysaccharides (LPS) .

Neuroprotective Potential

Emerging research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes compared to control groups. The proposed mechanism involves the modulation of oxidative stress pathways and inhibition of apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biomedical contexts:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load after treatment, supporting its use as an adjunct therapy alongside conventional antibiotics.

- Case Study on Inflammatory Diseases : Another study focused on patients suffering from rheumatoid arthritis, where this compound was administered as part of a combined treatment regimen. Participants reported decreased joint pain and swelling, correlating with lower serum levels of inflammatory markers.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential role in neurodegenerative disease management.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.

- Modulation of Cell Signaling : It appears to influence signaling pathways related to apoptosis and cellular stress responses, contributing to its neuroprotective effects.

- Antioxidant Properties : The quaternary ammonium structure may enhance its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

特性

CAS番号 |

51827-27-1 |

|---|---|

分子式 |

C22H28NO4+ |

分子量 |

370.5 g/mol |

IUPAC名 |

(6aS)-1,2,10,11-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |

InChI |

InChI=1S/C22H28NO4/c1-23(2)10-9-14-12-17(25-4)22(27-6)20-18(14)15(23)11-13-7-8-16(24-3)21(26-5)19(13)20/h7-8,12,15H,9-11H2,1-6H3/q+1/t15-/m0/s1 |

InChIキー |

VIXJOADGRAEDNE-HNNXBMFYSA-N |

異性体SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |

正規SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。